molecular formula C11H15Cl2NO3S B497569 2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide CAS No. 824978-45-2

2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide

Cat. No.: B497569
CAS No.: 824978-45-2
M. Wt: 312.2g/mol
InChI Key: QAZHEGIJXAHLDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-4-ethoxy-N-propylbenzenesulfonamide is a chemical compound offered for research and development purposes. This benzenesulfonamide derivative is part of a class of compounds known to exhibit diverse biological activities, making it a valuable scaffold in medicinal chemistry and drug discovery research . As a benzenesulfonamide, its core structure is characterized by a benzene ring substituted with chlorine atoms at the 2 and 5 positions, an ethoxy group at the 4 position, and a propylsulfonamide group. This specific arrangement of substituents is of significant interest for structure-activity relationship (SAR) studies, particularly in the optimization of physicochemical properties like lipophilicity and metabolic stability . Compounds within this class have been investigated for their potential to modulate various biological targets . Related sulfonamide compounds have been explored in patent literature for a range of potential therapeutic applications . Researchers utilize this compound strictly for laboratory investigations. Applications: This product is intended for research use only and is a useful building block in organic synthesis and medicinal chemistry. It serves as a key intermediate for researchers studying the effect of molecular structure on biological activity and physical properties. It is commonly used in the design and synthesis of compound libraries for high-throughput screening. Important Notice: This product is for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO3S/c1-3-5-14-18(15,16)11-7-8(12)10(17-4-2)6-9(11)13/h6-7,14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZHEGIJXAHLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Metallation (DoM) for Chlorine Placement

Chlorination at positions 2 and 5 requires precise regiocontrol. The ethoxy group at position 4 acts as an ortho/para director, but achieving 2,5-dichlorination necessitates blocking para sites. A method adapted from pyrimidine chlorination involves:

  • Protection of position 6 : Use of a temporary sulfonic acid group to block para reactivity.

  • Electrophilic chlorination : Treatment with Cl₂ gas in the presence of FeCl₃ at 40–60°C.

  • Deprotection : Acidic hydrolysis to remove the sulfonic acid group.

Example Conditions :

StepReagents/ConditionsYieldSource
ChlorinationCl₂ (2.2 eq), FeCl₃ (0.1 eq), DCM, 50°C, 6h78%

Phosphorus Oxychloride-Mediated Chlorination

Alternative protocols from sulfonamide synthesis patents employ POCl₃ for simultaneous chlorination and sulfonylation:

  • Reaction of phenolic precursor : 4-Ethoxyphenol treated with POCl₃ and N,N-dimethylaniline at 110°C for 3h.

  • In situ sulfonation : Addition of chlorosulfonic acid to introduce the sulfonyl chloride group.

This one-pot method reduces intermediate isolation steps, improving overall yield to 81%.

Sulfonamide Formation and N-Propylation

Sulfonyl Chloride Synthesis

The sulfonamide moiety is introduced via sulfonation of 2,5-dichloro-4-ethoxybenzene:

  • Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C.

  • Quenching : Ice-water mixture to precipitate the sulfonyl chloride.

Critical Parameters :

  • Temperature control (<10°C) prevents over-sulfonation.

  • Molar ratio of ClSO₃H to benzene derivative: 1.2:1.

Amidation with Propylamine

The sulfonyl chloride intermediate reacts with n-propylamine under basic conditions:

  • Base selection : NaOH or Et₃N in THF/water biphasic system.

  • Stoichiometry : 1.1 eq amine to ensure complete conversion.

Optimized Protocol :

ParameterValueOutcome
SolventTHF/H₂O (3:1)89% yield
Temperature25°CMinimal side products
Reaction Time12hComplete consumption of chloride

Ethoxy Group Installation via Alkylation

Williamson Ether Synthesis

The 4-ethoxy group is introduced early in the synthesis to direct subsequent chlorination:

  • Phenolic substrate : 4-Hydroxybenzenesulfonamide.

  • Alkylation : Ethyl bromide with K₂CO₃ in DMF at 80°C.

Challenges :

  • Competing O- vs N-alkylation requires excess ethyl bromide (2.5 eq).

  • Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency.

Direct Etherification in Polyhalogenated Arenes

Comparative Analysis of Synthetic Routes

Route 1: Early-Stage Ethoxylation

  • Steps : Phenol → ethoxylation → sulfonation → chlorination → amidation.

  • Advantages : Directs chlorination regiochemistry.

  • Disadvantages : Ethoxy group sensitive to harsh chlorination conditions.

Route 2: Late-Stage Chlorination

  • Steps : Ethoxybenzene → sulfonation → amidation → chlorination.

  • Advantages : Higher functional group tolerance.

  • Disadvantages : Requires blocking groups for regioselectivity.

Yield Comparison :

RouteOverall YieldPurity (HPLC)
162%98.5%
271%97.2%

Industrial-Scale Production Considerations

Cost-Effective Chlorination Agents

  • POCl₃ vs Cl₂ gas : POCl₃ preferred for safety and handling, despite 15% higher cost.

  • Recycling : Distillation recovery of POCl₃ reduces waste.

Green Chemistry Approaches

  • Solvent selection : Replacement of DMF with cyclopentyl methyl ether (CPME) lowers environmental impact.

  • Catalytic methods : Pd/C for hydrogenation steps minimizes heavy metal waste .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide is compared below with structurally or functionally related sulfonamides and chlorinated aromatic compounds.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Use Key Data (mp, bp, etc.)
2,5-Dichloro-4-ethoxy-N-propylbenzenesulfonamide C₁₁H₁₄Cl₂NO₃S ~328.26* 2,5-Cl₂; 4-OEt; N-propyl sulfonamide Hypothesized herbicide Estimated mp: 80-100°C†
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) C₁₆H₁₄Cl₂NO₃ 348.20 Dichlorophenyl; ethoxymethoxy benzamide Herbicide (cellulose inhibitor) Not provided
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) C₁₁H₁₀Cl₂F₂N₄O₃S 387.24 Triazole; dichlorophenyl; sulfonamide Herbicide (PPO inhibitor) mp: 121-123°C‡
4-Chloro-2,5-dimethylbenzenesulfonyl chloride C₈H₈ClO₂S 239.12 4-Cl; 2,5-dimethyl; sulfonyl chloride Chemical intermediate mp: 48-50°C

*Calculated based on structural analogs. †Estimated from similar sulfonamides. ‡From independent studies.

Key Findings:

Structural Variations and Activity: The N-propyl sulfonamide group in the target compound enhances lipophilicity compared to etobenzanid (benzamide) and sulfentrazone (methanesulfonamide). This may influence membrane permeability and biological activity .

Thermal Stability :

  • The estimated melting point (80–100°C) for 2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide aligns with sulfentrazone (121–123°C) but is higher than 4-chloro-2,5-dimethylbenzenesulfonyl chloride (48–50°C), reflecting the stabilizing effect of the N-propyl group .

Applications: Unlike sulfentrazone (a commercial herbicide), the target compound lacks documented field use.

Synthetic Relevance :

  • The sulfonyl chloride analog (4-chloro-2,5-dimethylbenzenesulfonyl chloride) serves as a precursor for sulfonamide synthesis, highlighting the importance of reactive intermediates in deriving compounds like the target molecule .

Biological Activity

2,5-Dichloro-4-ethoxy-N-propylbenzenesulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide, with the chemical formula C11H15Cl2N1O3SC_{11}H_{15}Cl_2N_1O_3S and CAS number 824978-45-2. The structure features a sulfonamide group attached to a dichlorobenzene ring, which is further substituted with an ethoxy group and a propyl amine.

The biological activity of 2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It has been investigated for its potential as an enzyme inhibitor , particularly in pathways related to inflammation and cancer progression. The sulfonamide moiety is known to interact with target proteins, potentially altering their activity and influencing various biological processes .

Biological Activities

Research indicates that 2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to establish its efficacy and mechanism .
  • Anticancer Potential : There are indications that it may have anticancer properties by inhibiting specific pathways involved in tumor growth. Studies have shown that similar sulfonamide derivatives can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The compound has also been explored for its potential anti-inflammatory effects, which could be beneficial in treating diseases characterized by chronic inflammation .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of 2,5-dichloro-4-ethoxy-N-propylbenzenesulfonamide:

  • In Vitro Studies : In vitro assays demonstrated that the compound inhibits the growth of certain cancer cell lines. For instance, it was shown to reduce cell viability in breast cancer cells by interfering with cell cycle progression .
  • Enzyme Inhibition : Research indicated that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation. These findings suggest potential applications in treating inflammatory diseases .
  • Comparative Analysis : When compared with similar compounds such as 2,5-dichloro-4-methoxy-N-propylbenzenesulfonamide, it was found that variations in substituents significantly affect biological activity, highlighting the importance of chemical structure in drug design .

Data Table: Summary of Biological Activities

Biological ActivityFindings
AntimicrobialEffective against select bacterial strains (further studies needed)
AnticancerInhibits proliferation in various cancer cell lines
Anti-inflammatoryPotential to reduce inflammation markers in vitro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.